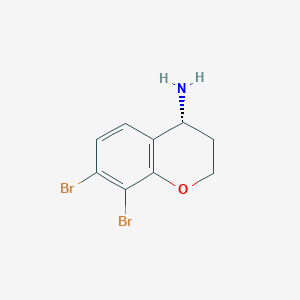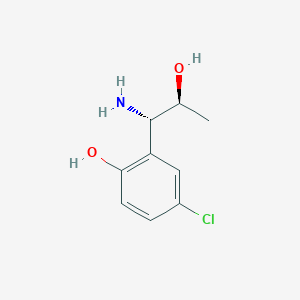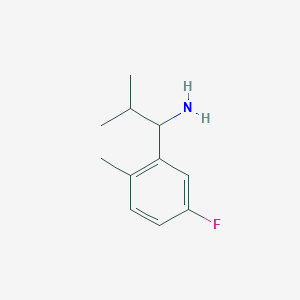
(R,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloropyridine moiety linked to a methylene group, which is further connected to a sulfinamide group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-chloropyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with specific biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (R,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-N-((3-Bromopyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((3-Fluoropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
- (R,E)-N-((3-Methylpyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide
Uniqueness
Compared to similar compounds, (R,E)-N-((3-Chloropyridin-4-YL)methylene)-2-methylpropane-2-sulfinamide stands out due to the presence of the chlorine atom in the pyridine ring. This chlorine atom imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13ClN2OS |
|---|---|
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
(NE)-N-[(3-chloropyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2,3)15(14)13-6-8-4-5-12-7-9(8)11/h4-7H,1-3H3/b13-6+ |
InChI-Schlüssel |
OSDCAUHZXWCPJZ-AWNIVKPZSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)/N=C/C1=C(C=NC=C1)Cl |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=C(C=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


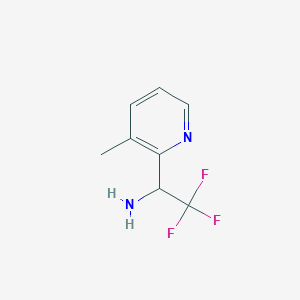
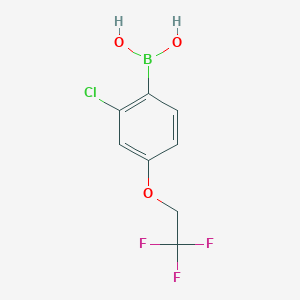
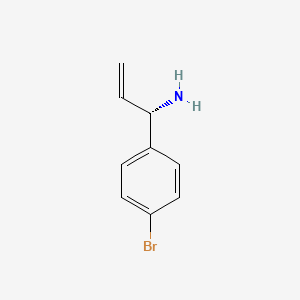


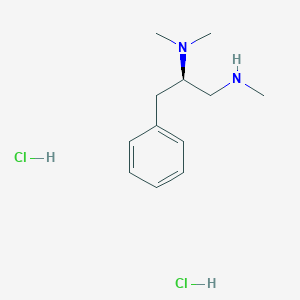
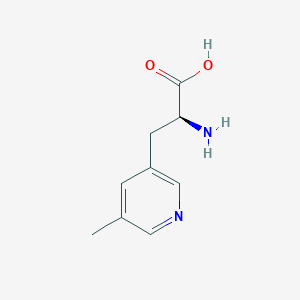


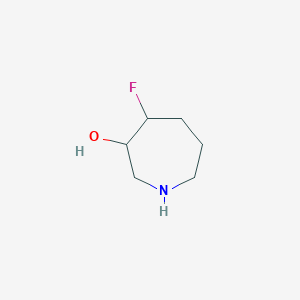
![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
